Cas no 2229421-21-8 (tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate)

Tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate is a specialized chemical intermediate featuring a cyclobutylcarbamate scaffold linked to a 4-amino-1,2-oxazole moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling further functionalization for drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the amino-oxazole component offers potential for hydrogen bonding and coordination interactions. Its well-defined reactivity profile makes it suitable for applications in heterocyclic chemistry and as a building block for bioactive molecules. The compound is typically handled under controlled conditions to ensure purity and consistency in downstream applications.
tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate structure
2229421-21-8 structure
Product name:tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate
CAS No:2229421-21-8
MF:C12H19N3O3
Molecular Weight:253.297562837601
CID:6399579
PubChem ID:165828851

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate
    • 2229421-21-8
    • EN300-1888856
    • tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
    • インチ: 1S/C12H19N3O3/c1-11(2,3)17-10(16)15-12(5-4-6-12)9-8(13)7-14-18-9/h7H,4-6,13H2,1-3H3,(H,15,16)
    • InChIKey: XZFROQCQQBPFGS-UHFFFAOYSA-N
    • SMILES: O1C(=C(C=N1)N)C1(CCC1)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 253.14264148g/mol
  • 同位素质量: 253.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 90.4Ų

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1888856-0.05g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
0.05g
$1188.0 2023-09-18
Enamine
EN300-1888856-0.1g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
0.1g
$1244.0 2023-09-18
Enamine
EN300-1888856-1.0g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
1g
$1414.0 2023-06-01
Enamine
EN300-1888856-0.25g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
0.25g
$1300.0 2023-09-18
Enamine
EN300-1888856-2.5g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
2.5g
$2771.0 2023-09-18
Enamine
EN300-1888856-0.5g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
0.5g
$1357.0 2023-09-18
Enamine
EN300-1888856-10.0g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
10g
$6082.0 2023-06-01
Enamine
EN300-1888856-1g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
1g
$1414.0 2023-09-18
Enamine
EN300-1888856-5.0g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
5g
$4102.0 2023-06-01
Enamine
EN300-1888856-10g
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
2229421-21-8
10g
$6082.0 2023-09-18

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate 関連文献

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamateに関する追加情報

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate: A Comprehensive Overview

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate, also known by its CAS number 2229421-21-8, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclobutane ring fused with a carbamate group and a 1,2-oxazole moiety. The presence of these functional groups makes it a versatile molecule with applications in drug design and synthesis.

The cyclobutane ring in the structure of this compound contributes to its rigidity and stability, which are crucial properties for enhancing bioavailability in pharmaceutical applications. Recent studies have shown that such strained rings can significantly influence the pharmacokinetic profiles of molecules, making them more effective in targeting specific biological pathways. The carbamate group, on the other hand, is known for its ability to form hydrogen bonds, which can enhance the solubility and absorption of the compound in biological systems.

The 1,2-oxazole moiety is another key feature of this compound. This heterocyclic ring is often associated with anti-inflammatory and antioxidant activities. Recent research has explored the potential of such heterocycles in developing novel therapeutic agents for chronic diseases such as cancer and neurodegenerative disorders. The amino group attached to the oxazole ring further enhances the compound's reactivity and selectivity, making it a promising candidate for targeted drug delivery systems.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, leading to higher yields and improved purity. These advancements have made it possible to scale up the production of this compound for preclinical studies.

The biological activity of tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate has been extensively studied in vitro and in vivo models. Preclinical data indicate that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory responses and oxidative stress. For instance, it has shown remarkable efficacy in suppressing the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation.

In addition to its enzymatic activity, this compound has demonstrated promising results in animal models of neurodegenerative diseases. Studies have shown that it can cross the blood-brain barrier efficiently and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that it could be a potential candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The development of this compound also aligns with current trends in green chemistry. Researchers have explored eco-friendly synthesis routes that minimize waste generation and reduce environmental impact. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high product quality.

In conclusion, tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate, with its unique structural features and promising biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this compound holds great promise for advancing innovative treatments in various disease areas.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd